molecular formula C8H7IN2O B11926990 2-(Hydroxymethyl)-5-iodobenzimidazole

2-(Hydroxymethyl)-5-iodobenzimidazole

Cat. No.: B11926990
M. Wt: 274.06 g/mol
InChI Key: OSIPCWGHJGQJLS-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Benzimidazole (B57391) Research

The journey of benzimidazole research began in 1872 with the first synthesis by Hoebrecker. rjlbpcs.com However, it was the discovery in the 1940s that 5,6-dimethylbenzimidazole (B1208971) is a component of vitamin B12 that significantly escalated interest in this heterocyclic system. nih.gov Early investigations by Woolley in 1944 suggested that benzimidazoles, due to their structural resemblance to purines, could elicit biological responses. nih.govijarsct.co.in This hypothesis laid the groundwork for decades of research, leading to the development of a wide array of benzimidazole-based compounds with diverse therapeutic applications. nih.govijarsct.co.in

The evolution of benzimidazole research has been marked by the continuous development of novel synthetic methodologies and a deeper understanding of its structure-activity relationships. rsc.org This has allowed for the creation of a vast library of derivatives with applications ranging from pharmaceuticals to materials science. impactfactor.orgwikipedia.org

Significance of Benzimidazole as a Heterocyclic Scaffold in Advanced Chemical Sciences

The benzimidazole scaffold is considered a "privileged" structure in medicinal chemistry due to its ability to interact with a wide range of biological targets. nih.govnih.gov This is attributed to its unique physicochemical properties, including its capacity for hydrogen bonding, π-π stacking, and hydrophobic interactions. nih.gov These interactions enable benzimidazole derivatives to bind effectively to macromolecules like enzymes and receptors, leading to a broad spectrum of pharmacological activities. nih.gov

Benzimidazole-containing compounds have been successfully developed as:

Antimicrobials impactfactor.org

Anticancer agents impactfactor.orgnih.gov

Antihypertensives nih.gov

Antihistamines nih.gov

Proton pump inhibitors ijarsct.co.in

Beyond medicine, benzimidazoles are utilized in various other fields. For instance, they are used as organic solderability preservatives in the manufacturing of printed circuit boards and as precursors for certain dyes. wikipedia.org

Rationale for Investigating 2-(Hydroxymethyl)-5-iodobenzimidazole

The specific substitution pattern of this compound presents a compelling case for its investigation. The presence of both a hydroxymethyl group at the 2-position and an iodo group at the 5-position offers a unique combination of reactive sites for further chemical transformations.

The hydroxymethyl group (-CH₂OH) is a versatile functional group in organic chemistry. wikipedia.org Its presence can significantly influence a molecule's properties and reactivity. numberanalytics.comalgoreducation.com The hydroxyl moiety can participate in a variety of chemical reactions, including oxidation to form aldehydes or carboxylic acids, and etherification and esterification reactions. numberanalytics.com This reactivity makes the hydroxymethyl group a valuable handle for introducing further molecular complexity.

Furthermore, the introduction of a hydroxymethyl group can alter the physicochemical properties of a parent molecule, such as increasing its water solubility. nih.gov This is a crucial consideration in the development of new therapeutic agents. nih.gov The hydroxymethyl group is also a key component in many biologically active molecules and can be essential for their interaction with biological targets. nih.govresearchgate.net

The iodo substituent on the benzimidazole ring serves as a versatile functional group for further derivatization, primarily through cross-coupling reactions. uwindsor.ca Aryl iodides are among the most reactive organic halides in palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. uwindsor.canih.gov

The reactivity order of halogens in these reactions is generally I > Br > Cl, making iodo-substituted compounds highly valuable substrates for the formation of new carbon-carbon and carbon-heteroatom bonds. uwindsor.ca This allows for the introduction of a wide variety of substituents at the 5-position of the benzimidazole ring, enabling the synthesis of a diverse library of compounds for screening and optimization in drug discovery and materials science. frontiersin.orgnih.gov The ability to perform sequential cross-coupling reactions with different leaving groups further expands the synthetic utility of iodo-substituted intermediates. nih.gov

Data Tables

Table 1: Key Reactions of the Hydroxymethyl Group

Reaction TypeReagentsProduct Functional Group
OxidationOxidizing agents (e.g., PCC, KMnO₄)Aldehyde, Carboxylic Acid
EtherificationAlkyl halides, AlcoholsEther
EsterificationCarboxylic acids, Acyl chloridesEster

Table 2: Common Palladium-Catalyzed Cross-Coupling Reactions of Aryl Iodides

Reaction NameCoupling PartnerBond Formed
Suzuki CouplingOrganoboron compoundsC-C
Heck CouplingAlkenesC-C
Sonogashira CouplingTerminal alkynesC-C
Buchwald-Hartwig AminationAminesC-N
Stille CouplingOrganotin compoundsC-C

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H7IN2O

Molecular Weight

274.06 g/mol

IUPAC Name

(6-iodo-1H-benzimidazol-2-yl)methanol

InChI

InChI=1S/C8H7IN2O/c9-5-1-2-6-7(3-5)11-8(4-12)10-6/h1-3,12H,4H2,(H,10,11)

InChI Key

OSIPCWGHJGQJLS-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1I)NC(=N2)CO

Origin of Product

United States

Advanced Synthetic Methodologies for 2 Hydroxymethyl 5 Iodobenzimidazole and Analogs

General Strategies for Benzimidazole (B57391) Core Synthesis

The construction of the benzimidazole nucleus is a well-established field in organic synthesis, with several robust methods available. These strategies generally involve the formation of the fused imidazole (B134444) ring onto a benzene (B151609) precursor.

Condensation Reactions with o-Phenylenediamines

The most prevalent and versatile method for synthesizing the benzimidazole core is the condensation of an o-phenylenediamine (B120857) with a one-carbon (C1) synthon. google.comresearchgate.net This approach, often referred to as the Phillips synthesis, typically involves reacting the diamine with a carboxylic acid or its derivative (such as an ester, anhydride, or nitrile) under dehydrating conditions, frequently with acid catalysis. nih.govhumanjournals.com

A widely adopted variation involves the condensation of o-phenylenediamines with aldehydes. nih.govnih.govnih.gov This reaction proceeds through the formation of a Schiff base intermediate, which then undergoes oxidative cyclization to yield the 2-substituted benzimidazole. nih.govchemicalbook.com Various oxidizing agents can be employed, or in some cases, air oxidation is sufficient. nih.gov The choice of aldehyde directly determines the substituent at the 2-position of the benzimidazole ring. For the synthesis of 2-(Hydroxymethyl)-5-iodobenzimidazole, this would necessitate the use of a protected form of glycolaldehyde (B1209225) or a related synthon with the appropriately substituted 4-iodo-o-phenylenediamine.

A key precursor for synthesizing 5-iodobenzimidazoles is 4-iodo-1,2-phenylenediamine. A documented synthesis for this intermediate begins with o-nitroaniline, which undergoes iodination using elemental iodine and hydrogen peroxide in a polar solvent with sulfuric acid. The resulting 4-iodo-2-nitroaniline (B1312708) is then reduced to 4-iodo-1,2-phenylenediamine using a catalyst such as Raney nickel. google.com

Table 1: Examples of Condensation Reactions for Benzimidazole Synthesis

o-Phenylenediamine Derivative C1 Synthon Catalyst/Conditions Product Type Reference(s)
o-Phenylenediamine Carboxylic Acids Polyphosphoric Acid / HCl 2-Substituted Benzimidazole chemicalbook.com
o-Phenylenediamine Aldehydes NH₄Cl 2-Substituted Benzimidazole chemicalbook.comnih.gov
o-Phenylenediamine Formic Acid Nanoparticle ZnO Unsubstituted Benzimidazole orgsyn.org

Catalytic Cyclization Approaches

Modern synthetic chemistry has seen a surge in the development of catalytic methods to improve the efficiency, selectivity, and environmental footprint of benzimidazole synthesis. These approaches often provide milder reaction conditions and higher yields compared to traditional methods.

Lewis acids such as ZrOCl₂·8H₂O, TiCl₄, and SnCl₄ have proven to be highly effective catalysts for the condensation of o-phenylenediamines with orthoesters. Transition metal catalysts, including those based on copper, nickel, and palladium, are also widely used. google.com For instance, copper-catalyzed methods have been developed for one-pot, three-component reactions of 2-haloanilines, aldehydes, and sodium azide (B81097) to form benzimidazoles. google.com Nickel-catalyzed C-N bond formation allows for the synthesis from 2-haloanilines, aldehydes, and ammonia. google.com

More recently, photocatalytic methods have emerged as a powerful tool. Using a photocatalyst like Rose Bengal under visible light, o-phenylenediamines can be condensed with various aldehydes in a metal-free environment, offering a robust and operationally simple route to functionalized benzimidazoles.

Green Chemistry Principles in Benzimidazole Synthesis

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. In benzimidazole synthesis, this has led to the adoption of environmentally benign solvents, catalysts, and energy sources. chemicalbook.com

Water and ionic liquids are increasingly used as green reaction media. The use of catalysts like erbium(III) trifluoromethanesulfonate (B1224126) (Er(OTf)₃) not only promotes environmentally friendly reactions but can also offer high selectivity. nih.gov Solvent-free reaction conditions, often coupled with microwave irradiation, represent another significant green approach. google.com Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes and often improves yields compared to conventional heating. google.com Furthermore, the use of biomass-derived starting materials aligns with green chemistry principles by utilizing renewable feedstocks. google.com

Targeted Synthesis of 2-(Hydroxymethyl)benzimidazoles

The introduction of a hydroxymethyl group at the 2-position of the benzimidazole ring requires specific synthetic strategies, either through direct construction or by functional group interconversion.

Direct Synthesis from Appropriate Synthons (e.g., D-Fructose as C2 Synthon)

A novel and green approach for the direct synthesis of 2-hydroxymethylbenzimidazoles utilizes D-fructose, a renewable biomass-derived carbohydrate, as a C2 synthon. In this method, o-phenylenediamines are coupled with D-fructose in the presence of a catalyst like BF₃·OEt₂ and an oxidant such as tert-butyl hydroperoxide (TBHP). This reaction is notable for its use of an environmentally benign and readily available starting material to construct the desired functional group directly. To synthesize the target compound, this compound, this method would be applied using 4-iodo-1,2-phenylenediamine as the starting diamine. Other synthons for the C2-hydroxymethyl group include glycolic acid or its derivatives, which can be condensed with o-phenylenediamines under standard Phillips synthesis conditions.

Table 2: Direct Synthesis of 2-(Hydroxymethyl)benzimidazoles

Diamine C2 Synthon Catalyst/Reagents Product Reference
1,2-Phenylenediamines D-Fructose BF₃·OEt₂, TBHP 2-Hydroxymethylbenzimidazoles

Conversion of 2-Substituted Benzimidazoles to Hydroxymethyl Derivatives

An alternative strategy involves the functionalization of a pre-formed benzimidazole ring at the 2-position. One effective method requires N-protection of the benzimidazole, for example, with a diethoxymethyl group. This protection allows for selective deprotonation at the 2-position using a strong base like butyllithium, creating a nucleophilic anion. This anion can then react with an electrophile, such as formaldehyde (B43269) or a protected equivalent, to introduce the hydroxymethyl group. Subsequent deprotection under acidic conditions yields the desired 2-hydroxymethylbenzimidazole.

Another approach involves the conversion of a 2-chloromethylbenzimidazole derivative. This intermediate can be prepared from the corresponding 2-hydroxymethyl compound using a chlorinating agent like thionyl chloride (SOCl₂). The chlorine can then be displaced by a hydroxide (B78521) ion in a nucleophilic substitution reaction to form the 2-hydroxymethyl derivative. While seemingly circuitous, this route can be useful for certain substrates or for accessing other 2-substituted analogs. For instance, the 2-chloromethyl intermediate can be reacted with thiourea (B124793) to form a thiouronium salt, which can then be used to synthesize various 2-thiomethyl-benzimidazole derivatives.

Strategies for Selective Iodination of the Benzimidazole Core

The introduction of an iodine atom at the C5-position of the benzimidazole ring is a crucial step in the synthesis of the target molecule. Achieving high regioselectivity is paramount to avoid the formation of unwanted isomers and simplify purification processes.

Electrophilic iodination stands as a primary method for introducing iodine onto the benzimidazole nucleus. rsc.org A common approach involves the use of elemental iodine in the presence of an oxidizing agent. For instance, a method has been reported for the synthesis of 5-iodo-2-methylbenzimidazole starting from o-nitroaniline, where elemental iodine is used as the iodine source and hydrogen peroxide acts as the oxidant in a polar solvent with sulfuric acid. google.com This initial iodination step yields 4-iodo-2-nitroaniline, which is then reduced and cyclized to form the desired 5-iodobenzimidazole derivative. google.com

Another powerful electrophilic iodination technique utilizes trifluoroperacetic acid. This method has been successfully employed for the extensive iodination of various aromatic compounds, including benzimidazoles, leading to poly-iodinated products. rsc.orgumn.edu While this demonstrates the potency of the reagent, careful control of stoichiometry and reaction conditions would be necessary to achieve selective mono-iodination at the desired C5-position.

The table below summarizes representative electrophilic iodination reactions for the benzimidazole core.

Starting MaterialReagentsProductYieldReference
o-NitroanilineI₂, H₂O₂, H₂SO₄, Ethanol (B145695)/Water4-Iodo-2-nitroaniline95.0% google.com
BenzimidazoleI₂, Trifluoroperacetic AcidPolyiodobenzimidazolesHigh rsc.orgumn.edu

This table presents data on the synthesis of iodinated benzimidazole precursors and analogs.

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.orgbaranlab.org This technique relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho-position. wikipedia.orgbaranlab.org The resulting aryllithium species can then be quenched with an electrophile, such as iodine.

While the direct application of DoM to the unsubstituted benzimidazole core for selective C5-iodination is not extensively documented in the provided context, the principles of DoM are highly relevant for the synthesis of specifically substituted analogs. nih.govuwindsor.ca For instance, a suitably positioned DMG on the benzimidazole ring could direct lithiation to the C6 position, which, after quenching with iodine, would yield a 6-iodobenzimidazole derivative. The strength of the DMG is a critical factor, with groups like amides and carbamates exhibiting strong directing effects. nih.govuwindsor.ca The choice of the organolithium base and solvent system is also crucial for the success of DoM reactions. uwindsor.ca

Research into the halogenation of fused benzimidazole systems provides further insights into the reactivity of the benzimidazole core. mdpi.comrsc.org For example, a metal-free, temperature-controlled method for the deformylative halogenation of carbaldehyde imidazo-fused heterocycles has been developed. rsc.org While this specific method focuses on a different position and starting material, it highlights the potential for developing novel, selective halogenation protocols.

Furthermore, one-pot transformations of anilines to halogenated ring-fused benzimidazolequinones have been achieved using reagents like hydrogen peroxide with hydrohalic acids (H₂O₂/HX). researchgate.net These methods demonstrate the in situ generation of halogens, offering a convenient approach to halogenation. mdpi.com The study of solvent effects and the nature of the halogenating agent (e.g., fluorine, chlorine, bromine) can also influence the outcome of the reaction. nih.gov

Convergent and Sequential Synthetic Routes to this compound

The synthesis of this compound can be approached through both convergent and sequential strategies.

A sequential route typically involves the initial formation of the benzimidazole core, followed by subsequent functionalization. A plausible sequential synthesis would start with the iodination of a suitable precursor like o-phenylenediamine, followed by cyclization with a reagent that introduces the 2-(hydroxymethyl) group. For instance, the synthesis of 5-iodo-2-methylbenzimidazole follows a sequential path where iodination of o-nitroaniline is the first step, followed by reduction to 4-iodo-1,2-phenylenediamine, and finally cyclization with triethyl orthoacetate. google.com To obtain the 2-(hydroxymethyl) analog, a similar sequence could be envisioned, replacing the cyclizing agent with one that provides the desired hydroxymethyl group, such as glycolic acid or its derivatives.

A convergent synthesis , in contrast, would involve the preparation of two or more fragments that are then combined in the final steps to form the target molecule. For example, one fragment could be the 4-iodo-1,2-phenylenediamine, and the other could be a protected form of glycolic acid. The condensation of these two fragments would lead to the desired this compound. This approach can be more efficient for creating a library of analogs, as different substituted fragments can be readily combined.

Modern Synthetic Techniques and Enhancements

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates, improving yields, and often leading to cleaner reactions compared to conventional heating methods. arkat-usa.orgtandfonline.commdpi.comnih.gov The application of microwave irradiation to the synthesis of benzimidazoles has been well-documented. arkat-usa.orgtandfonline.commdpi.comnih.govacs.org

Several studies have demonstrated the efficiency of microwave-assisted synthesis for the condensation of o-phenylenediamines with aldehydes to form 2-substituted benzimidazoles. tandfonline.commdpi.com These reactions often proceed in shorter times and with higher yields compared to traditional methods. arkat-usa.orgnih.gov For example, the one-pot, microwave-assisted synthesis of 1H,3H-thiazolo[3,4-a]benzimidazoles from 1,2-phenylenediamine, an aromatic aldehyde, and 2-mercaptoacetic acid was achieved with significantly reduced reaction times. arkat-usa.org Similarly, the synthesis of 2-substituted benzimidazoles using sodium hypophosphite as a catalyst under microwave irradiation has been reported to be efficient and environmentally friendly. tandfonline.com

The use of catalysts like Er(OTf)₃ under microwave irradiation has also been shown to be highly effective for the synthesis of 1,2-disubstituted benzimidazoles, often in the absence of a solvent. mdpi.com This "green" chemistry approach offers significant advantages in terms of reduced waste and simplified work-up procedures. mdpi.com

The table below highlights the advantages of microwave-assisted synthesis for benzimidazole derivatives.

Reaction TypeCatalyst/ConditionsReaction TimeYieldReference
Condensation of o-phenylenediamine and aldehydeSodium hypophosphite, Ethanol, MicrowaveShort70-80% tandfonline.com
Condensation of N-phenyl-o-phenylenediamine and benzaldehydeEr(OTf)₃, Solvent-free, Microwave5-10 min86-99% mdpi.com
Condensation-cyclizationToluene, Microwave (280 W, 110°C)12 min- arkat-usa.org
Synthesis of benzimidazole-thiazolidinedione derivativesMicrowaveSignificantly reducedImproved nih.gov

This table showcases the enhanced efficiency of microwave-assisted synthesis for various benzimidazole derivatives.

Solid-Phase Synthesis

Solid-phase synthesis, a technique originally developed for peptide synthesis, has been increasingly adapted for the construction of small molecules and heterocyclic scaffolds like benzimidazoles. mdpi.comnih.gov This methodology immobilizes a starting material onto an insoluble polymer support (resin), allowing for the use of excess reagents and simplified purification of intermediates through simple filtration and washing. mdpi.com The development of automated methods further enhances the potential for high-throughput synthesis of compound libraries. mdpi.com

The synthesis of benzimidazole analogs on a solid support typically involves attaching a suitable precursor to a resin, such as a Wang resin or Rink Amide resin. mdpi.comnih.gov For instance, a method for creating trisubstituted biimidazoles was developed by first preparing a trivalent scaffold in solution, which was then coupled to an amino acid-loaded Wang resin. nih.gov Subsequent derivatization and acylation steps were performed on the resin-bound intermediate before the final product was cleaved from the support. nih.gov

A general strategy for the solid-phase synthesis of a this compound analog could be envisioned starting from a resin-bound 1,2-diaminobenzene derivative. The synthesis can utilize a traceless linker strategy, which has been successfully applied in the synthesis of other peptidomimetic heterocycles. nih.gov The process would involve the following key stages:

Resin Functionalization: Attaching a suitable starting material, such as 4-iodo-1,2-diaminobenzene, to a functionalized solid support like Merrifield resin or Rink amide resin. mdpi.comnih.gov

Cyclization: On-resin cyclization with a protected glycolic acid derivative to form the 2-(hydroxymethyl)benzimidazole core.

Modification (Optional): Further chemical modifications on the resin-bound benzimidazole if required.

Cleavage: Release of the final product from the solid support by cleaving the linker, yielding the desired this compound.

This approach allows for the rapid generation of analogs by varying the building blocks used in the cyclization and modification steps.

Table 1: Overview of Resins and Strategies in Solid-Phase Synthesis of Heterocycles

Resin TypeLinker StrategyCommon ChemistryApplication ExampleCitation
Wang ResinBenzyloxybenzylFmoc/Boc SPPSSynthesis of 2,4'-biimidazoles nih.gov
Rink Amide ResinFmoc-Rink handleFmoc SPPS, HATU/HOAt couplingConstruction of peptidomimetics mdpi.com
Merrifield ResinTraceless Sulfur LinkerFmoc SPPSSynthesis of 1,3-thiazole peptidomimetics nih.gov
TentaGel ResinsVariousFmoc/Boc SPPSGeneral solid-phase synthesis mdpi.com

Metal-Free Catalysis

In recent years, metal-free catalytic systems have emerged as a powerful and sustainable alternative for the synthesis of benzimidazoles and related N-heterocycles. researchgate.net These methods avoid the use of potentially toxic and costly transition metals, aligning with the principles of green chemistry.

One notable metal-free approach is the dehydrogenative coupling of o-phenylenediamines and alcohols. rsc.org Research has demonstrated a novel synthesis of benzimidazole compounds using N-hydroxyphthalimide (NHPI) as a nonmetallic catalyst combined with molecular oxygen or air as the terminal oxidant. rsc.org This method represents a widely applicable protocol for generating various N-heterocycles. rsc.org The reaction proceeds efficiently and can be scaled up using flow microreactors, significantly reducing reaction times compared to batch processes. rsc.org

Another significant advancement involves the use of hypervalent iodine catalysis. mdpi.com A metal-free synthesis of benzimidazolinones, which are structurally related to benzimidazoles, has been achieved through the oxidative cyclization of N'-aryl urea (B33335) compounds. mdpi.com The proposed catalytic cycle suggests that an iodine(I) precatalyst is oxidized in the presence of an oxidant like m-chloroperoxybenzoic acid (mCPBA) to form a reactive iodine(III) species, which then facilitates the intramolecular C–N bond formation. mdpi.com

Furthermore, researchers have developed metal-free benzimidazole-based porous ionic polymers that themselves act as heterogeneous catalysts. nih.govresearchgate.net These materials, prepared through a one-pot Friedel-Crafts alkylation, possess both ionic active sites and hydrogen bond donors that synergistically catalyze reactions such as CO2 cycloaddition. nih.govresearchgate.net While not a direct synthesis of the benzimidazole core, this demonstrates the utility of metal-free benzimidazole structures in catalysis.

Table 2: Examples of Metal-Free Catalytic Systems for Benzimidazole Synthesis

Catalytic SystemSubstratesOxidantKey FeaturesProduct TypeCitation
Hypervalent IodineN'-aryl urea compoundsmCPBAMetal-free oxidative C-N couplingBenzimidazolinones mdpi.com
NHPIDiamines and AlcoholsMolecular Oxygen / AirDehydrogenative coupling, applicable to flow chemistryBenzimidazoles rsc.org

Chemical Reactivity and Functional Group Transformations of 2 Hydroxymethyl 5 Iodobenzimidazole

Reactivity of the Benzimidazole (B57391) Heterocycle

The benzimidazole core is a fused bicyclic system comprising a benzene (B151609) ring and an imidazole (B134444) ring. This aromatic heterocycle possesses both acidic and basic properties and can participate in various substitution reactions.

Protonation and Deprotonation Behavior

The benzimidazole ring contains two nitrogen atoms with different characteristics. The N1 nitrogen is considered pyrrole-like and is acidic, while the N3 nitrogen is pyridine-like and basic. rsc.org Consequently, the molecule can be protonated at the N3 position in the presence of an acid to form a benzimidazolium salt.

Conversely, in the presence of a base, deprotonation occurs at the N1 position. Studies on the closely related 2-(hydroxymethyl)benzimidazole have shown that the monoanion is formed through the deprotonation of the imino group (-NH) rather than the hydroxyl (-OH) group of the hydroxymethyl substituent. This is attributed to the insulating effect of the methylene (B1212753) group, which prevents direct electronic interaction between the hydroxyl group and the benzimidazole ring. The pKa for the deprotonation of the imino group in 2-(hydroxymethyl)benzimidazole has been reported to be 11.55, while the pKa for protonation at the N3 position is 5.40.

Table 1: Acidity Constants of 2-(Hydroxymethyl)benzimidazole

Equilibrium pKa Value
Protonation (Monocation formation) 5.40

Electrophilic Aromatic Substitution on the Benzene Ring

The benzene ring of the benzimidazole system can undergo electrophilic aromatic substitution. The outcome of such reactions on 2-(Hydroxymethyl)-5-iodobenzimidazole is directed by the combined electronic effects of the iodine atom and the fused imidazole ring.

The iodine atom at the 5-position is a deactivating group due to its inductive electron-withdrawing effect, which reduces the electron density of the benzene ring, making it less susceptible to electrophilic attack than benzene itself. However, like other halogens, iodine is an ortho-, para-director because it can donate a lone pair of electrons through resonance, stabilizing the arenium ion intermediate. datapdf.comlongdom.org

Nucleophilic Attack on the Imidazole Ring

The imidazole ring of the benzimidazole system can be susceptible to nucleophilic attack, particularly at the 2-position, which is electron-deficient. rsc.org However, for benzimidazoles with a free N-H group, a competing reaction is the abstraction of the acidic proton at the N1 position by the nucleophile. longdom.org This often retards or prevents nucleophilic substitution at the C2 position.

For instance, 2-chlorobenzimidazole (B1347102) is generally unreactive towards powerful nucleophiles. longdom.org Reactivity is significantly enhanced when the imidazole nitrogen is substituted, for example, in 2-chloro-1-methylbenzimidazole, which readily reacts with alkoxides. longdom.org In the case of this compound, while the C2 position is activated towards nucleophilic attack, the presence of the acidic N-H proton would likely inhibit direct substitution at this position under basic conditions. Protection of the N1 nitrogen would be a common strategy to facilitate nucleophilic substitution at the C2 position.

Transformations Involving the Hydroxymethyl Group

The hydroxymethyl group at the 2-position is a versatile functional group that can undergo a variety of transformations, including oxidation, esterification, and etherification.

Oxidation Reactions (e.g., to Aldehydes or Carboxylic Acids)

The primary alcohol of the hydroxymethyl group can be oxidized to form either an aldehyde (2-formylbenzimidazole) or a carboxylic acid (2-benzimidazolecarboxylic acid). The choice of oxidizing agent and reaction conditions determines the final product.

The synthesis of 2-formylbenzimidazole from 2-(hydroxymethyl)benzimidazole has been described, indicating that the oxidation can be controlled to stop at the aldehyde stage. rsc.org Further oxidation leads to the corresponding carboxylic acid. For example, 2-benzimidazolecarboxylic acid has been prepared by the permanganate (B83412) oxidation of 2-hydroxymethylbenzimidazole. datapdf.com

Table 2: Oxidation Products of 2-(Hydroxymethyl)benzimidazole

Starting Material Oxidizing Agent Product
2-(Hydroxymethyl)benzimidazole Mild Oxidant 2-Formylbenzimidazole

Esterification and Etherification Reactions

The hydroxyl group of the 2-(hydroxymethyl) substituent can react with carboxylic acids or their derivatives to form esters, and with alkylating agents to form ethers.

Esterification: The formation of ester derivatives from benzimidazoles is a known transformation. For example, the reaction of 2-methylbenzimidazole (B154957) with ethyl chloroacetate (B1199739) yields the corresponding ester, ethyl (2-methyl-1H-benzimidazol-1-yl)acetate. nih.gov Similarly, this compound is expected to undergo esterification with carboxylic acids, acid chlorides, or acid anhydrides, typically in the presence of an acid or base catalyst, to yield the corresponding esters.

Etherification: The conversion of benzylic alcohols to their corresponding ethers is a well-established reaction. researchgate.net Given the structural similarity, the hydroxymethyl group of this compound can be converted to an ether. This can be achieved through reactions such as the Williamson ether synthesis, which involves the deprotonation of the alcohol followed by reaction with an alkyl halide. Alternatively, acid-catalyzed etherification with an alcohol can also be employed. fischer-tropsch.orgresearchgate.net For instance, an efficient method for the chemoselective etherification of benzyl (B1604629) alcohols to their methyl or ethyl ethers uses 2,4,6-trichloro-1,3,5-triazine (TCT) in the presence of dimethyl sulfoxide (B87167) in methanol (B129727) or ethanol (B145695). researchgate.net

Halogenation of the Hydroxymethyl Group

The hydroxyl group of the 2-(hydroxymethyl) moiety can be readily converted to a halogen, most commonly chlorine, to furnish 2-(chloromethyl)-5-iodobenzimidazole. This transformation is a crucial step for further functionalization, as the resulting chloromethyl derivative is a versatile intermediate for nucleophilic substitution reactions.

The conversion is typically achieved using standard chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride. The reaction with thionyl chloride, for instance, proceeds by converting the alcohol into a chlorosulfite intermediate, which then undergoes nucleophilic attack by the chloride ion to yield the desired 2-(chloromethyl)-5-iodobenzimidazole, with the liberation of sulfur dioxide and hydrogen chloride as gaseous byproducts. The use of oxalyl chloride offers an alternative route to the corresponding acyl chloride, which can then be used in subsequent reactions.

Table 1: Representative Halogenation of 2-(Hydroxymethyl)benzimidazole Derivatives This table presents a representative example of halogenation on a similar benzimidazole scaffold due to the lack of specific data for the iodo-substituted title compound.

Reactant Reagent Solvent Product Yield (%)

Reactions at the Iodo Substituent

The iodine atom at the 5-position of the benzimidazole ring is a versatile handle for introducing molecular diversity through various transition-metal-catalyzed cross-coupling reactions and other transformations.

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds at the C-5 position of the benzimidazole core. The high reactivity of the carbon-iodine bond makes this compound an excellent substrate for these transformations. nih.gov

The Suzuki-Miyaura coupling allows for the formation of a C-C bond between the 5-position of the benzimidazole and a variety of aryl or vinyl groups by reacting with an appropriate boronic acid or boronate ester in the presence of a palladium catalyst and a base. organic-chemistry.orgharvard.edulibretexts.orgyonedalabs.com Microwave-assisted Suzuki-Miyaura reactions have been shown to be efficient for the synthesis of 2-arylbenzimidazoles. The choice of palladium precursor, ligand, base, and solvent system is crucial for achieving high yields and can be tailored for specific substrates. harvard.edunih.govmdpi.com

The Sonogashira coupling provides a route to 5-alkynylbenzimidazole derivatives by reacting this compound with a terminal alkyne. wikipedia.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. researchgate.netorganic-chemistry.orgresearchgate.netlibretexts.org The reactivity of aryl iodides in Sonogashira couplings is generally high, often allowing the reaction to proceed under mild conditions. wikipedia.org

The Heck reaction enables the arylation of alkenes, forming a new carbon-carbon bond between the 5-position of the benzimidazole and an alkene. wikipedia.orgorganic-chemistry.org This reaction is catalyzed by a palladium complex in the presence of a base. organic-chemistry.orgthieme-connect.de The reaction of aryl iodides in Heck couplings is generally efficient. wikipedia.org

Table 2: Representative Cross-Coupling Reactions of Iodo-Benzimidazole Derivatives This table presents representative examples of cross-coupling reactions on similar iodo-benzimidazole scaffolds due to the lack of specific data for the title compound.

Reaction Type Iodo-Benzimidazole Derivative Coupling Partner Catalyst/Base/Solvent Product Yield (%) Reference
Suzuki 1-(Cyclohexyl)-2-iodo-1H-benzimidazole Phenylboronic acid PdCl₂(SPhos)/K₃PO₄/Dioxane:H₂O 1-(Cyclohexyl)-2-phenyl-1H-benzimidazole 92 researchgate.net
Sonogashira 2,4-Diiodo-1-methyl-imidazole-5-carboxylic acid Phenylacetylene CuI/Base/Solvent 2-Alkynylated pyrano[4,3-d]imidazol-4-one Moderate to Good researchgate.net

| Heck | 5-Iodo-1,2,3-triazole derivative | Alkene | Pd catalyst/Base/Solvent | 5-Alkenyl-1,2,3-triazole derivative | N/A | researchgate.net |

Nucleophilic Aromatic Substitution (SNAr)

Direct nucleophilic aromatic substitution (SNAr) of the iodo group in this compound is generally challenging. SNAr reactions on aryl halides typically require the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to activate the ring for nucleophilic attack. researchgate.netrsc.orgresearchgate.netyoutube.com The benzimidazole ring itself provides some activation; however, without additional strong deactivating groups, the C-I bond is not sufficiently polarized for facile substitution by common nucleophiles.

Studies on related halogenoimidazoles have shown that nucleophilic displacement is more likely to occur when the imidazole ring is substituted with strong electron-withdrawing groups like a nitro group. researchgate.netrsc.org For instance, 4(5)-bromo- and -iodo-imidazoles activated by an adjacent nitro substituent readily undergo nucleophilic displacement. researchgate.net In the absence of such activating groups, the reactivity towards nucleophilic substitution is significantly diminished. researchgate.net Intramolecular SNAr reactions, however, have been observed in certain 2-(2-nitrophenyl)-1H-benzimidazoles. nih.gov

Reduction of the Carbon-Iodine Bond

The carbon-iodine bond at the 5-position can be reduced to a carbon-hydrogen bond, effectively removing the iodo substituent to yield 2-(hydroxymethyl)benzimidazole. This transformation can be achieved using various reducing agents. A common method involves the use of zinc powder, which can act as an electron donor in reductive reactions. For example, 5-iodo-1H-benzimidazole can be reduced with zinc powder to produce the corresponding benzimidazole in high yield. This method provides a straightforward way to access the de-iodinated benzimidazole core.

Advanced Spectroscopic and Structural Characterization of 2 Hydroxymethyl 5 Iodobenzimidazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, it is possible to determine the connectivity and chemical environment of atoms within a molecule.

¹H NMR Chemical Shift and Coupling Analysis

Proton (¹H) NMR spectroscopy of 2-(Hydroxymethyl)-5-iodobenzimidazole reveals distinct signals corresponding to the different types of protons present in the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference compound, typically tetramethylsilane (B1202638) (TMS). docbrown.info

The aromatic protons on the benzimidazole (B57391) ring system typically appear in the downfield region of the spectrum, generally between 7.0 and 8.0 ppm. researchgate.net The specific chemical shifts and coupling patterns of these protons are influenced by the presence of the iodine atom at the 5-position and the hydroxymethyl group at the 2-position. The methylene (B1212753) protons of the hydroxymethyl group (-CH₂OH) are expected to produce a singlet or a doublet, depending on the coupling with the hydroxyl proton, typically in the range of 4.5 to 5.0 ppm. The proton of the hydroxyl group (-OH) often appears as a broad singlet, and its chemical shift can vary depending on the solvent and concentration. The N-H proton of the imidazole (B134444) ring gives a characteristic singlet peak, usually observed at a higher chemical shift, often above 10 ppm. researchgate.net

ProtonChemical Shift (δ) in ppmMultiplicity
Aromatic C-H7.0 - 8.0m
Methylene C-H (-CH₂OH)4.5 - 5.0s or d
Hydroxyl H (-OH)Variablebr s
Imidazole N-H>10s

Table 1: Representative ¹H NMR data for this compound. (s = singlet, d = doublet, m = multiplet, br s = broad singlet)

¹³C NMR Chemical Shift Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of the molecule. The chemical shifts of the carbon atoms are also reported in ppm relative to TMS. docbrown.infodocbrown.info

The carbon atoms of the benzimidazole ring will have characteristic chemical shifts in the aromatic region (typically 110-150 ppm). The carbon atom bearing the iodine (C-5) will be significantly influenced by the heavy atom effect, which can affect its chemical shift and relaxation properties. The quaternary carbons (C-2, C-3a, and C-7a) will also have distinct chemical shifts. The carbon of the methylene group (-CH₂OH) is expected to resonate in the range of 50-65 ppm. bas.bg

CarbonChemical Shift (δ) in ppm
C-2~150-155
C-4~110-125
C-5~90-100
C-6~120-130
C-7~115-125
C-3a~135-145
C-7a~135-145
-CH₂OH~55-65

Table 2: Predicted ¹³C NMR chemical shift ranges for this compound.

2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Elucidation

Two-dimensional (2D) NMR techniques are invaluable for unambiguously assigning the ¹H and ¹³C NMR signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment establishes correlations between protons that are coupled to each other, typically on adjacent carbon atoms. usm.my For this compound, COSY would show correlations between the coupled aromatic protons on the benzene (B151609) ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. mdpi.com It is used to assign the signals of protonated carbons by linking the ¹H and ¹³C spectra. For instance, the methylene protons would show a correlation to the methylene carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range couplings between protons and carbons (typically over two to three bonds). usm.mymdpi.com This is particularly useful for identifying quaternary carbons and confirming the connectivity of different parts of the molecule. For example, the methylene protons would show HMBC correlations to the C-2 carbon of the imidazole ring.

Through the combined application of these 1D and 2D NMR techniques, a complete and unambiguous assignment of all proton and carbon signals can be achieved, thus confirming the structure of this compound. bas.bgnih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. perkinelmer.com The IR spectrum of this compound displays characteristic absorption bands corresponding to its specific functional groups.

Key vibrational frequencies (ν) are reported in reciprocal centimeters (cm⁻¹). vscht.cz

O-H Stretch: A broad and strong absorption band is expected in the region of 3200-3600 cm⁻¹ due to the stretching vibration of the hydroxyl (-OH) group of the hydroxymethyl moiety. libretexts.orglibretexts.org The broadness of this peak is indicative of hydrogen bonding. perkinelmer.com

N-H Stretch: A moderate to sharp absorption band around 3300-3500 cm⁻¹ is characteristic of the N-H stretching vibration of the imidazole ring. researchgate.net

C-H Stretch (Aromatic): Aromatic C-H stretching vibrations typically appear as a group of weaker bands just above 3000 cm⁻¹. libretexts.org

C-H Stretch (Aliphatic): The C-H stretching vibrations of the methylene (-CH₂) group are expected to appear in the region of 2850-3000 cm⁻¹. libretexts.orglibretexts.org

C=N and C=C Stretch: The stretching vibrations of the C=N and C=C bonds within the benzimidazole ring system give rise to several bands in the 1450-1650 cm⁻¹ region.

C-O Stretch: A moderate to strong absorption band corresponding to the C-O stretching vibration of the primary alcohol is typically observed in the 1000-1100 cm⁻¹ range.

Functional GroupVibrational Frequency (ν) in cm⁻¹Intensity
O-H (Alcohol)3200-3600Strong, Broad
N-H (Imidazole)3300-3500Moderate
C-H (Aromatic)>3000Weak to Moderate
C-H (Aliphatic)2850-3000Moderate
C=N, C=C (Ring)1450-1650Moderate to Strong
C-O (Alcohol)1000-1100Moderate to Strong

Table 3: Characteristic IR absorption bands for this compound.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. chemguide.co.uk It is used to determine the molecular weight of a compound and to obtain structural information from its fragmentation pattern.

For this compound (C₈H₇IN₂O), the molecular weight can be calculated based on the atomic masses of its constituent elements. The molecular ion peak (M⁺) in the mass spectrum would correspond to this molecular weight. Due to the presence of a bromine or chlorine atom, a characteristic isotopic pattern is not expected for the iodo-compound.

The fragmentation of the molecular ion provides valuable structural information. libretexts.org Common fragmentation pathways for benzimidazole derivatives can involve the loss of small molecules or radicals. raco.cat For this compound, potential fragmentation could include:

Loss of a hydroxyl radical (·OH) to give an [M-17]⁺ ion.

Loss of a hydroxymethyl radical (·CH₂OH) to give an [M-31]⁺ ion.

Cleavage of the imidazole ring.

Loss of an iodine atom (·I) to give an [M-127]⁺ ion.

The analysis of these fragment ions helps to confirm the presence of the hydroxymethyl group and the iodine substituent on the benzimidazole core. miamioh.edu

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. libretexts.orglibretexts.org This technique is particularly useful for analyzing compounds with conjugated π-electron systems, such as the benzimidazole ring in this compound. fiveable.me

The UV-Vis spectrum of this compound is expected to show absorption maxima (λ_max) characteristic of the benzimidazole chromophore. youtube.com The electronic transitions responsible for these absorptions are typically π → π* and n → π* transitions. libretexts.orglibretexts.org The benzimidazole ring system generally exhibits two main absorption bands in the UV region. The presence of the iodine atom and the hydroxymethyl group can cause a shift in the position and intensity of these absorption bands (a bathochromic or hypsochromic shift). rsc.org

The specific λ_max values and molar absorptivity (ε) are dependent on the solvent used for the analysis. rsc.org These data provide a characteristic "fingerprint" for the electronic structure of the molecule.

X-ray Crystallography for Solid-State Structure Determination

The precise three-dimensional arrangement of atoms and molecules in the solid state is definitively determined by single-crystal X-ray diffraction analysis. However, a comprehensive search of the current scientific literature and crystallographic databases reveals no publicly available experimental X-ray crystal structure for this compound.

In the absence of experimental data, a theoretical consideration of its molecular structure allows for predictions regarding its solid-state packing. The molecule possesses several key functional groups that are expected to dictate the intermolecular interactions and the resulting crystal lattice. These include the benzimidazole ring system, the hydroxymethyl group (-CH₂OH), and the iodine atom.

The presence of the hydroxymethyl group introduces a strong potential for hydrogen bonding. The hydroxyl proton can act as a hydrogen bond donor, while the oxygen atom can act as an acceptor. Furthermore, the nitrogen atoms of the benzimidazole ring are also potential hydrogen bond acceptors. It is therefore highly probable that the crystal structure of this compound would be stabilized by a network of intermolecular hydrogen bonds. These interactions are a common feature in the crystal structures of related benzimidazole derivatives. nih.govnih.gov

Additionally, the iodine atom at the 5-position of the benzimidazole ring introduces the possibility of halogen bonding. Halogen bonds are non-covalent interactions where a halogen atom acts as an electrophilic species, interacting with a nucleophile. This type of interaction could play a significant role in the directional packing of the molecules in the crystal lattice.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. This provides a crucial verification of the compound's empirical and molecular formula. While experimental elemental analysis data for this compound is not available in the reviewed literature, the theoretical composition can be calculated from its molecular formula, C₈H₇IN₂O.

The molecular weight of this compound is calculated to be 274.06 g/mol . Based on this, the theoretical elemental composition is detailed in the table below.

ElementSymbolAtomic Mass ( g/mol )Number of AtomsTotal Mass ( g/mol )Percentage (%)
CarbonC12.01896.0835.06
HydrogenH1.0177.072.58
IodineI126.901126.9046.30
NitrogenN14.01228.0210.22
OxygenO16.00116.005.84
Total 274.07 100.00

This table provides the expected weight percentages of carbon, hydrogen, iodine, nitrogen, and oxygen in a pure sample of this compound. Experimental determination of these values would be essential to confirm the purity and elemental composition of a synthesized batch of the compound.

Computational Chemistry and Theoretical Investigations of 2 Hydroxymethyl 5 Iodobenzimidazole

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the solid state. It is a popular and versatile method used in chemistry and physics to predict a wide range of molecular properties.

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the equilibrium geometry. This process determines stable three-dimensional structures, predicting bond lengths, bond angles, and dihedral angles.

For 2-(Hydroxymethyl)-5-iodobenzimidazole, conformational analysis would be performed to identify the most stable spatial arrangements (conformers) of the molecule. This would involve examining the rotation around single bonds, particularly the bond connecting the hydroxymethyl group to the benzimidazole (B57391) ring, to understand the molecule's preferred shape and flexibility.

Electronic Structure Analysis (HOMO-LUMO Energies, Energy Gaps)

The electronic structure of a molecule is described by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that are crucial for determining chemical reactivity.

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference in energy between these two orbitals, the HOMO-LUMO energy gap, is a key indicator of molecular stability and reactivity. A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily excitable and more reactive.

Charge Distribution and Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution within a molecule. It is a color-coded map superimposed on the molecule's surface that shows regions of positive and negative electrostatic potential.

Red areas indicate regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue areas represent positive potential (electron-poor), which are prone to nucleophilic attack. An MEP map for this compound would identify the reactive sites, showing the electron-rich nitrogen atoms and the hydroxyl oxygen, as well as the effects of the electron-withdrawing iodine atom on the aromatic ring.

Quantum Chemical Descriptors

From the HOMO and LUMO energies, several quantum chemical descriptors can be calculated to quantify a molecule's reactivity. These include:

Chemical Hardness (η): A measure of a molecule's resistance to change in its electron distribution. It is calculated from the HOMO-LUMO gap.

Softness (S): The reciprocal of hardness, indicating how easily a molecule's electron cloud can be polarized.

Electronegativity (χ): The power of an atom or molecule to attract electrons to itself.

Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile.

Chemical Potential (μ): Related to the "escaping tendency" of electrons from a system.

These descriptors provide a quantitative basis for comparing the reactivity of different molecules.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) is a computer simulation method for analyzing the physical movements of atoms and molecules over time. It provides a detailed view of a molecule's dynamic behavior, such as conformational changes and interactions with its environment (e.g., a solvent).

Conformational Flexibility and Dynamic Behavior

MD simulations of this compound would reveal its flexibility and how its shape changes over time under specific conditions (like in a solution). This analysis would show the range of motion of the hydroxymethyl side chain and the vibrations within the benzimidazole ring system. Understanding this dynamic behavior is crucial for predicting how the molecule might interact with biological targets, such as proteins or enzymes.

Solvation Effects

The biological activity of a molecule is intrinsically linked to its behavior in an aqueous environment. Solvation effects, which describe the interaction between a solute and the surrounding solvent molecules, can significantly influence the conformation, stability, and reactivity of a compound. For this compound, understanding its behavior in water is crucial for predicting its pharmacokinetic and pharmacodynamic properties.

Computational studies on similar heterocyclic molecules, such as 2-nitroimidazole (B3424786) derivatives, have demonstrated that the transition from the gas phase to an aqueous solution can lead to significant changes in the conformational landscape. orientjchem.org It is predicted that the conformational preferences of a molecule can shift to favor structures that are better stabilized by interactions with water molecules. orientjchem.org For this compound, the presence of the hydroxyl and imidazole (B134444) groups, both capable of hydrogen bonding, suggests that solvation will play a critical role in determining its three-dimensional structure in a biological milieu.

Theoretical models, such as the Polarizable Continuum Model (PCM), are often employed to simulate the effects of a solvent. These models represent the solvent as a continuous medium with a defined dielectric constant, allowing for the calculation of the solute's properties in a more biologically relevant context. The application of such models to this compound would be expected to reveal a preference for conformations where the polar groups are exposed to the solvent, thereby maximizing stabilizing interactions.

A hypothetical study on the solvation effects of this compound could involve the following steps:

Conformational Analysis in Gas Phase: Identification of all low-energy conformers of the molecule in the absence of a solvent.

Solvation Energy Calculation: Calculation of the free energy of solvation for each conformer using a continuum solvation model.

Boltzmann Population Analysis: Determination of the relative population of each conformer in the solvated state based on their calculated free energies.

The results of such a study would likely indicate a shift in the dominant conformers upon solvation, highlighting the importance of considering solvent effects in any structure-activity relationship studies.

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of modern drug discovery, providing a mathematical framework to correlate the chemical structure of a series of compounds with their biological activity. nih.gov These models are instrumental in predicting the activity of novel compounds and in guiding the optimization of lead structures.

The development of a robust QSAR model is a systematic process that involves several key stages. For a series of benzimidazole derivatives, including analogs of this compound, this process would conceptually involve:

Data Set Selection: A dataset of compounds with experimentally determined biological activity (e.g., antiviral, anticancer) would be compiled. This set is then typically divided into a training set, used to build the model, and a test set, used to evaluate its predictive power. nih.gov

Descriptor Generation: A wide range of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, would be calculated. nih.govnih.gov

Model Building: Using statistical methods such as Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN), a mathematical equation is derived that links the descriptors to the biological activity. nih.gov

Model Validation: The predictive ability of the QSAR model is rigorously assessed using both internal validation (e.g., leave-one-out cross-validation) and external validation with the test set. nih.gov

The goal is to develop a model with high statistical significance and predictive accuracy, which can then be used to screen virtual libraries of compounds and prioritize candidates for synthesis and experimental testing.

The choice of molecular descriptors is critical to the success of a QSAR model. These descriptors can be broadly categorized as follows:

Descriptor CategoryDescriptionExamples
1D Descriptors Based on the molecular formulaMolecular Weight, Atom Count
2D Descriptors Based on the 2D structureTopological Indices, Connectivity Indices
3D Descriptors Based on the 3D conformationMolecular Shape, Surface Area, Volume
Physicochemical Related to physical and chemical propertiesLogP, Molar Refractivity, Polarizability
Electronic Related to the electronic distributionDipole Moment, HOMO/LUMO energies

For this compound and its analogs, descriptors related to hydrophobicity (LogP), electronic properties (e.g., the presence of the electron-withdrawing iodine atom), and steric factors (shape and size of substituents) would likely be important for modeling their biological activity. Analysis of the selected descriptors in a QSAR model can provide valuable insights into the key structural features that govern the activity of these compounds.

Molecular Docking Studies with Representative Macromolecules (Conceptual)

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a macromolecular target, such as a protein or nucleic acid. frontiersin.org This method is invaluable for understanding the molecular basis of a drug's action and for designing new inhibitors.

Given the known antiviral and anticancer activities of many benzimidazole derivatives, conceptual molecular docking studies of this compound could be performed against a variety of relevant biological targets. For instance, in the context of antiviral research, viral enzymes are common targets. A study on benzimidazole nucleosides has shown their potential to dock into the active site of the Maize Dwarf Mosaic Virus (MDMV) protein, suggesting that the benzimidazole scaffold can be accommodated within the binding pockets of viral proteins. ijrar.org

A conceptual molecular docking study of this compound against a hypothetical viral polymerase could reveal key interactions:

Hydrogen Bonding: The hydroxyl group and the nitrogen atoms of the imidazole ring could form hydrogen bonds with amino acid residues in the active site.

Halogen Bonding: The iodine atom at the 5-position could participate in halogen bonding, a specific type of non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding.

Hydrophobic Interactions: The benzimidazole ring system could engage in hydrophobic interactions with nonpolar residues in the binding pocket.

The results of such a docking study would be presented in terms of a docking score, which estimates the binding affinity, and a visual representation of the binding mode, highlighting the specific interactions between the ligand and the protein.

Potential Macromolecular TargetsRationale for Selection
Viral Polymerases/Proteases Many antiviral drugs target these essential viral enzymes. ijrar.org
Kinases Benzimidazole derivatives are known to inhibit various kinases involved in cancer progression.
Tubulin Some benzimidazoles exhibit anticancer activity by inhibiting tubulin polymerization.
DNA/RNA The planar benzimidazole ring can intercalate into nucleic acid structures.

Spectroscopic Property Prediction via Computational Methods (e.g., NMR, UV-Vis)

Computational methods can be used to predict the spectroscopic properties of a molecule, such as its Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectra. mdpi.comscispace.commdpi.com These predictions can aid in the structural elucidation of newly synthesized compounds and provide insights into their electronic structure.

NMR Spectroscopy: The chemical shifts in NMR spectroscopy are highly sensitive to the electronic environment of the nuclei. Computational methods, such as those based on Density Functional Theory (DFT), can calculate the magnetic shielding tensors of each nucleus, which can then be converted into predicted chemical shifts. mdpi.com For this compound, a computational prediction of its ¹H and ¹³C NMR spectra would be a valuable tool for its characterization.

A hypothetical table of predicted ¹H NMR chemical shifts for this compound is presented below. These values are illustrative and would be calculated relative to a standard reference compound like tetramethylsilane (B1202638) (TMS).

ProtonPredicted Chemical Shift (ppm)
-CH₂-OH4.8
-CH₂-OH5.5
Imidazole N-H12.5
H-47.8
H-67.6
H-77.9

UV-Vis Spectroscopy: The absorption of ultraviolet and visible light by a molecule corresponds to the excitation of electrons from lower to higher energy orbitals. Time-dependent DFT (TD-DFT) is a common computational method used to predict the electronic absorption spectra of molecules. mdpi.commdpi.com A TD-DFT calculation for this compound would provide information on the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions. This can help to understand the electronic structure and the nature of the chromophore within the molecule.

Coordination Chemistry of 2 Hydroxymethyl 5 Iodobenzimidazole

Benzimidazole (B57391) as a Versatile N-Donor Ligand

The benzimidazole scaffold is a prominent heterocyclic system in coordination chemistry, primarily due to the presence of two nitrogen atoms within its five-membered ring. researchgate.netrsc.org This structural feature allows it to function as a versatile N-donor ligand, capable of coordinating to a wide array of metal ions. nih.govnih.gov The nitrogen atom at position 3 (the "pyridine-type" nitrogen) possesses a lone pair of electrons readily available for donation to a metal center, making it the primary coordination site. The nitrogen at position 1 (the "pyrrole-type" nitrogen) can also participate in coordination upon deprotonation, allowing benzimidazole to act as a bridging ligand between two metal centers.

The coordination ability of the benzimidazole nucleus is fundamental to the function of biologically important molecules, such as vitamin B12, where a benzimidazole derivative coordinates to a cobalt ion. nih.gov In synthetic coordination chemistry, benzimidazole and its derivatives are used to construct metal-organic frameworks (MOFs) and discrete metal complexes with interesting structural topologies and potential applications in catalysis and materials science. rsc.orgccspublishing.org.cn The electronic properties of the benzimidazole ring can be readily tuned by introducing various substituents, which in turn influences the coordination behavior and the properties of the resulting metal complexes. rad-journal.org The planarity and conjugated π-system of the benzimidazole ring also allow for non-covalent interactions, such as π-π stacking, which can play a crucial role in the assembly of supramolecular structures. nih.govmdpi.com

Complexation with Transition Metal Ions

The presence of multiple donor atoms in 2-(hydroxymethyl)-5-iodobenzimidazole makes it an effective chelating agent for various transition metal ions. Its derivatives readily form stable complexes with metals such as cobalt(II), nickel(II), copper(II), and zinc(II). nih.govnih.gov

The synthesis of metal complexes with benzimidazole-derived ligands typically involves the reaction of the ligand with a corresponding metal salt in a suitable solvent. koreascience.krresearchgate.net A common method is to dissolve the benzimidazole derivative, such as this compound, in a solvent like ethanol (B145695) or methanol (B129727). chemijournal.comresearchgate.net A solution of the transition metal salt, for example, cobalt(II) chloride, nickel(II) acetate, copper(II) nitrate, or zinc(II) acetate, in the same or a miscible solvent is then added to the ligand solution. nih.govmdpi.comasianpubs.orgresearchgate.net

The reaction mixture is often stirred and may be heated under reflux for a period ranging from a few minutes to several hours to ensure complete complexation. chemijournal.comnih.gov The resulting metal complex may precipitate out of the solution upon cooling or after partial evaporation of the solvent. In some cases, slow evaporation of the solvent at room temperature is employed to obtain single crystals suitable for X-ray diffraction analysis. mdpi.comnih.gov The stoichiometry of the final complex (e.g., 1:1 or 1:2 metal-to-ligand ratio) can often be controlled by adjusting the molar ratio of the reactants. nih.govresearchgate.net The isolated solid complexes are then typically washed with a suitable solvent to remove any unreacted starting materials and dried. chemijournal.com Characterization is subsequently performed using techniques such as elemental analysis, IR and UV-Vis spectroscopy, and thermal analysis. koreascience.krnih.govnih.gov

The hydroxymethyl group (-CH₂OH) at the 2-position of the benzimidazole ring introduces an additional potential coordination site, significantly influencing the ligand's complexation behavior. Besides the primary N-donor atom of the imidazole (B134444) ring, the oxygen atom of the hydroxyl group can also coordinate to the metal center. This allows the ligand to act as a bidentate chelating agent, forming a stable five-membered ring with the metal ion.

The iodo substituent at the 5-position of the benzimidazole ring primarily exerts an electronic influence on the ligand. As a halogen, iodine is an electron-withdrawing group, which decreases the electron density on the benzimidazole ring system. This reduction in electron density lowers the basicity of the pyridine-type nitrogen atom, potentially weakening the metal-nitrogen bond compared to non-halogenated analogues.

Beyond its electronic effects, the iodo group can play a significant role in the solid-state structure of the metal complexes through non-covalent interactions. Specifically, the iodine atom can act as a halogen bond donor, forming interactions with electron-donating atoms (such as oxygen or nitrogen from adjacent molecules or anions in the crystal lattice). These halogen bonds can direct the self-assembly of the complex units, leading to the formation of specific supramolecular architectures, such as one-dimensional chains or two- or three-dimensional networks. While not directly part of the primary coordination sphere around the metal, these interactions are crucial in dictating the crystal packing and can influence the material's bulk properties. ccspublishing.org.cn Furthermore, the presence of the bulky iodo substituent can introduce steric hindrance that may affect the coordination geometry and the number of ligands that can fit around a metal center.

Structural Elucidation of Metal Complexes

The definitive determination of the structure of coordination compounds, including the geometry around the metal center and the bonding mode of the ligand, is achieved through single-crystal X-ray diffraction.

Cobalt(II) Complexes: Cobalt(II) complexes with imidazole-based ligands have been shown to adopt various geometries. For instance, some complexes exhibit a five-coordinate trigonal bipyramidal stereochemistry. nih.govnih.gov In such structures, the Co(II) ion can be coordinated to nitrogen atoms from the benzimidazole ligands and oxygen atoms from other ligands like carboxylates. nih.gov

Nickel(II) Complexes: Nickel(II) complexes frequently exhibit a six-coordinate, distorted octahedral geometry. asianpubs.orgnih.govnih.gov In a typical octahedral arrangement, the nickel ion is coordinated to multiple donor atoms from the benzimidazole ligands. For example, in a complex with a 1:2 metal-to-ligand ratio, the nickel atom might be bound to two nitrogen atoms and two oxygen atoms from the deprotonated hydroxyl groups of two bidentate ligands, with the remaining coordination sites occupied by solvent molecules or other co-ligands. researchgate.net Square-planar geometries are also observed, particularly with certain ligand systems. rad-journal.org

Copper(II) Complexes: Copper(II) complexes are known for their structural flexibility, often displaying distorted geometries due to the Jahn-Teller effect. Five-coordinate geometries, such as distorted square pyramidal, are common. mdpi.comnih.gov In a representative structure, the Cu(II) center might be surrounded by nitrogen atoms from two benzimidazole ligands and oxygen atoms from carboxylate anions, with one anion acting as a monodentate ligand and the other as a bidentate chelating ligand. mdpi.com Distorted octahedral and trigonal bipyramidal geometries have also been reported. nih.govnih.gov

Zinc(II) Complexes: As a d¹⁰ metal ion, Zn(II) does not have crystal field stabilization energy and its geometry is primarily determined by steric and electronic factors. Both four-coordinate tetrahedral and five-coordinate geometries are common. researchgate.netmdpi.com In some dinuclear complexes, each zinc center can be five-coordinate, bonded to nitrogen and oxygen atoms from the benzimidazole-derived ligands, resulting in distorted coordination environments. nih.gov Tetrahedral complexes where the zinc ion is coordinated to two benzimidazole ligands and two anions (e.g., chloride) are also well-documented. mdpi.com

The following table summarizes representative crystallographic data for transition metal complexes with ligands analogous to this compound, illustrating the diversity of observed structures.

Complex FormulaMetal IonCoordination GeometryKey Bond Lengths (Å)Crystal SystemSpace GroupReference
[Co(C₄H₅O₂)₂(C₅H₈N₂)₂]Co(II)Distorted Trigonal BipyramidalCo-N: 2.02-2.08, Co-O: 1.99-2.22MonoclinicP2₁/n nih.gov
[Ni(DHA)₂(DMF)₂]Ni(II)Distorted OctahedralNi-O: 2.01-2.09TriclinicP-1 nih.gov
[Cu(BZDH)₂(4Clbz)₂]Cu(II)Distorted Square PyramidalCu-N: 2.01-2.02, Cu-O: 1.95-2.26MonoclinicP2₁/c mdpi.com
[Zn₂(L1)₂]Zn(II)Distorted Five-CoordinateZn-N: 2.04-2.20, Zn-O: 2.00-2.02TriclinicP-1 nih.gov
[Cu₂(LEt)₂(OAc)₂(dmf)₂]Cu(II)Distorted Trigonal BipyramidalCu-N: 1.96-2.14, Cu-O: 1.94-2.31TriclinicP-1 nih.gov

Spectroscopic Characterization of Metal-Ligand Interactions (IR, UV-Vis, NMR, MS)

The interaction of this compound with metal ions can be comprehensively studied using a variety of spectroscopic techniques. Each method provides unique insights into the coordination mode, the nature of the metal-ligand bond, and the structural changes that occur upon complex formation. While specific data for this compound complexes is not extensively documented in publicly available literature, the characterization of analogous benzimidazole-based ligands provides a strong framework for understanding their spectroscopic properties.

Infrared (IR) Spectroscopy

IR spectroscopy is a fundamental tool for determining the coordination sites of a ligand that binds to a metal ion. In the case of this compound, the key vibrational bands of interest are the N-H, C=N (imidazole), and O-H (hydroxymethyl) stretching frequencies.

Upon coordination to a metal center, the stretching vibration of the C=N group in the benzimidazole ring is expected to shift, typically to a lower frequency. This shift indicates the involvement of the imine nitrogen atom in the coordination. For instance, in studies of metal complexes with 2-(2-hydroxyphenyl)-1-H–benzimidazole, the coordination through the nitrogen atom of the C=N group was confirmed by shifts in its corresponding IR band. researchgate.net Similarly, the N-H stretching vibration may also shift or diminish in intensity, further suggesting the deprotonation and coordination of the imidazole nitrogen.

The O-H stretching band of the hydroxymethyl group, typically observed as a broad band in the 3400-3200 cm⁻¹ region in the free ligand, would be expected to shift upon coordination of the hydroxyl oxygen to the metal ion. Furthermore, the appearance of new, typically weak bands in the far-IR region (below 600 cm⁻¹) can be attributed to the formation of new metal-nitrogen (M-N) and metal-oxygen (M-O) bonds, providing direct evidence of complexation.

Interactive Table: Expected IR Spectral Changes upon Coordination

Functional GroupTypical Wavenumber (cm⁻¹) in Free LigandExpected Shift upon CoordinationRationale
ν(O-H)~3400-3200 (broad)Shift and/or broadeningInvolvement of the hydroxymethyl oxygen in coordination.
ν(N-H)~3100-3000Shift or disappearanceInvolvement of the imidazole nitrogen in coordination, possibly with deprotonation.
ν(C=N)~1620-1600Shift to lower frequencyCoordination of the imine nitrogen to the metal center, weakening the C=N bond.
ν(M-O)Not presentAppearance (~500-400)Formation of a new bond between the metal and the hydroxyl oxygen.
ν(M-N)Not presentAppearance (~450-350)Formation of a new bond between the metal and the imidazole nitrogen.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the ligand and the metal ion in a complex. The spectrum of the free this compound ligand is expected to show intense absorption bands in the UV region, corresponding to π → π* and n → π* transitions within the benzimidazole ring system.

Upon complexation, these intraligand transition bands may shift (either bathochromically or hypsochromically) due to the perturbation of the ligand's electronic system by the metal ion. For transition metal complexes, new, weaker absorption bands may appear in the visible region. These bands are typically due to d-d electronic transitions within the metal d-orbitals, and their position and intensity can provide information about the coordination geometry (e.g., octahedral, tetrahedral, or square planar) of the metal center. mdpi.com Additionally, ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) bands may appear, which are often more intense than d-d bands.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for characterizing the structure of diamagnetic metal complexes in solution. The NMR spectrum of the free ligand would show distinct signals for the aromatic protons, the N-H proton, the O-H proton, and the methylene (B1212753) (-CH₂-) protons.

Upon coordination to a diamagnetic metal ion, changes in the chemical shifts of these protons are expected. The N-H proton signal may disappear if deprotonation occurs upon complexation. The signals of the protons nearest to the coordination sites (i.e., the aromatic protons on the imidazole ring and the methylene protons of the hydroxymethyl group) are expected to show the most significant shifts. These changes provide valuable information about the binding sites of the ligand. For instance, studies on other benzimidazole complexes have utilized ¹H NMR to confirm the structure of the compounds in solution. rsc.org

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the ligand and its metal complexes. Techniques such as Electrospray Ionization (ESI-MS) or Fast Atom Bombardment (FAB-MS) are particularly useful for coordination compounds. The mass spectrum of a complex would show a molecular ion peak corresponding to the [M+L]ⁿ⁺ or [M+L-H]ⁿ⁺ species, which confirms the stoichiometry of the complex. The fragmentation pattern can provide additional structural information by showing the loss of ligands or parts of the ligand. rsc.org

Theoretical Studies on Coordination Behavior and Electronic Structure of Complexes

Theoretical methods, particularly Density Functional Theory (DFT), have become indispensable tools for complementing experimental data and providing deeper insights into the coordination behavior and electronic properties of metal complexes. mdpi.comnih.gov While specific theoretical studies on this compound complexes are not readily found, the principles and applications can be understood from studies on analogous systems. researchgate.netnih.gov

Molecular Geometry and Coordination

DFT calculations can be used to optimize the geometry of the this compound ligand and its potential metal complexes. These calculations can predict key structural parameters such as bond lengths, bond angles, and dihedral angles. For example, a theoretical study could predict the M-N and M-O bond lengths, providing a quantitative measure of the metal-ligand interaction strength. It could also help to determine the most stable coordination geometry around the metal center (e.g., tetrahedral vs. square planar for a four-coordinate complex, or octahedral for a six-coordinate complex). mdpi.com

Electronic Structure and Bonding

DFT calculations provide detailed information about the electronic structure of the complexes. Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly important. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of the chemical reactivity and kinetic stability of the complex. nih.gov

Furthermore, Natural Bond Orbital (NBO) analysis can be employed to understand the nature of the metal-ligand bonding in terms of charge transfer and orbital interactions. NBO analysis can quantify the donor-acceptor interactions between the filled orbitals of the ligand (e.g., lone pairs on N and O atoms) and the vacant orbitals of the metal ion. mu-varna.bg This provides a theoretical basis for the observed spectroscopic changes upon complexation.

Simulation of Spectroscopic Data

A significant advantage of theoretical methods is the ability to simulate spectroscopic data. Time-Dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption spectra (UV-Vis) of the complexes. researchgate.net The calculated excitation energies and oscillator strengths can be compared with experimental spectra to aid in the assignment of the observed absorption bands, including intraligand, d-d, and charge-transfer transitions.

Similarly, DFT calculations can be used to compute the vibrational frequencies of the ligand and its complexes. These calculated frequencies, after appropriate scaling, can be compared with experimental IR and Raman spectra to provide a more definitive assignment of the vibrational modes, confirming the coordination sites and the nature of the metal-ligand bonds.

Interactive Table: Key Parameters from Theoretical Studies

Theoretical MethodParameterInformation GainedRelevance
DFT Geometry OptimizationBond Lengths (M-N, M-O), Bond AnglesStrength of metal-ligand bonds, coordination geometry.Correlates with experimental structural data (e.g., X-ray crystallography).
TD-DFTExcitation Energies, Oscillator StrengthsPositions and intensities of UV-Vis absorption bands.Aids in the interpretation of experimental electronic spectra.
DFT Frequency CalculationVibrational FrequenciesPositions of IR and Raman bands.Assists in the assignment of experimental vibrational spectra.
NBO AnalysisCharge Transfer, Orbital InteractionsNature and strength of metal-ligand bonding.Provides a theoretical understanding of the electronic effects of coordination.
HOMO-LUMO AnalysisEnergy GapChemical reactivity and kinetic stability.Predicts the relative stability and reactivity of different complexes.

Applications in Materials Science and Other Non Biological Fields

Organic Light-Emitting Diodes (OLEDs) and Optoelectronics

The benzimidazole (B57391) scaffold is a fundamental component in the design of materials for organic light-emitting diodes (OLEDs) due to its electron-transporting capabilities and thermal stability. tcichemicals.com Derivatives of benzimidazole are frequently employed as electron transport layer (ETL) materials, host materials for phosphorescent or fluorescent emitters, or as the emitters themselves. tcichemicals.comnih.gov The incorporation of a 2-(hydroxymethyl)-5-iodobenzimidazole moiety into OLED structures could offer several advantages.

The hydroxymethyl group provides a site for further chemical modification, allowing the molecule to be grafted onto polymer backbones or other functional units to create materials with tailored properties. researchgate.net The presence of the heavy iodine atom can influence the photophysical properties of the molecule through the heavy-atom effect. This can promote intersystem crossing from the singlet excited state to the triplet state, which is a crucial process for developing highly efficient phosphorescent OLEDs (PhOLEDs) that can theoretically achieve 100% internal quantum efficiency. tcichemicals.com Research on related metal complexes has shown that halogen substitution (including fluorine, chlorine, bromine, and iodine) on heterocyclic ligands can significantly impact the electroluminescence brightness and efficiency of the resulting devices. researchgate.net For instance, pyrene-benzimidazole derivatives have been synthesized and investigated as novel blue emitters for OLEDs, demonstrating that the benzimidazole core is an effective luminophore. nih.gov

The combination of the electron-deficient character of the benzimidazole ring with electron-donating or accepting substituents allows for the tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This tuning is critical for optimizing charge injection, transport, and recombination within the OLED device, ultimately leading to improved performance. researchgate.net

Chemical Sensors and Fluorescent Probes

Benzimidazole derivatives are widely recognized for their application as fluorescent chemosensors due to their structural features that facilitate interactions with various analytes, leading to detectable changes in their optical properties. researchgate.net The multifunctionality of the benzimidazole unit, including its π-bridging ability, pH sensitivity, and metal-ion chelating properties, makes it an exceptional candidate for designing optical sensors. researchgate.net

The benzimidazole core is inherently pH-sensitive. The nitrogen atom in the imidazole (B134444) ring can be protonated under acidic conditions, which alters the electronic structure and, consequently, the absorption and fluorescence spectra of the molecule. researchgate.net This property has been exploited to create ratiometric two-photon fluorescent probes for monitoring acidic pH values in various environments. nih.gov

Derivatives of benzimidazole can act as "off-on-off" fluorescent switches across a wide pH range. nih.gov The fluorescence quenching or enhancement is often attributed to mechanisms like photoinduced electron transfer (PET). researchgate.net In the case of this compound, protonation of the imidazole nitrogen would likely modulate its fluorescence output, making it a potential candidate for pH sensing applications. The specific pKa value and the dynamic range of the fluorescence response would be influenced by the electronic effects of the hydroxymethyl and iodo substituents.

Table 1: Characteristics of Benzimidazole-Based pH Probes

Probe FamilypH Response MechanismpKa RangeKey Features
Benzimidazole-derivedProtonation of imidazole nitrogen alters emission4.9 - 6.1Ratiometric response, high photostability, two-photon excitation. nih.gov
BODIPY-BenzimidazolePhotoinduced electron transfer (PET) upon protonationVariesDrastic fluorescence quenching in acidic conditions. researchgate.net
Phenyl-BenzimidazolepH-induced "off-on-off" emission switching1.0 - 10.4Large fluorescence enhancement factors. nih.gov

This table is generated based on data for various benzimidazole derivatives.

The nitrogen atoms in the benzimidazole ring are effective chelating sites for metal ions. This interaction can significantly perturb the photophysical properties of the benzimidazole derivative, a phenomenon known as chelation-enhanced fluorescence (CHEF), or in some cases, fluorescence quenching. This makes them excellent candidates for detecting heavy and transition metal ions. rsc.org

Benzimidazole-based sensors have been developed for the selective detection of various metal ions, including Zn²⁺, Cu²⁺, Pb²⁺, Hg²⁺, and Cd²⁺. kfupm.edu.samdpi.com The selectivity of the sensor is determined by the specific substituents on the benzimidazole core, which influence the geometry and stability of the resulting metal complex. The 2-(hydroxymethyl) group in the target compound could participate in the coordination with a metal ion, potentially increasing the stability and selectivity of the complex. The sensor's response can be either a "turn-on" or "turn-off" of fluorescence, or a ratiometric shift in the emission wavelength, allowing for quantitative analysis. kfupm.edu.sa

Corrosion Inhibitors

Benzimidazole and its derivatives are highly effective corrosion inhibitors for various metals and alloys, including carbon steel, copper, and zinc, particularly in aggressive acidic environments. nih.govproquest.comnih.gov Their inhibitory action stems from their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. acs.org

The adsorption process occurs through the interaction of the inhibitor molecule with the metal surface. This involves the sharing of electrons from the nitrogen heteroatoms, the π-electrons of the aromatic system, and any other electron-rich functional groups with the vacant d-orbitals of the metal. nih.govresearchgate.net The benzimidazole molecule can adsorb parallel to the metal surface, maximizing surface coverage. nih.gov These inhibitors typically act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. nih.govnih.gov

The presence of the iodine atom in this compound is expected to significantly enhance its corrosion inhibition properties. It is well-documented that the addition of iodide ions to a corrosive medium can synergistically improve the efficiency of organic inhibitors. nottingham.edu.cn The large, polarizable iodide anion adsorbs strongly onto the metal surface, creating a negatively charged layer that facilitates the adsorption of the protonated (cationic) form of the benzimidazole inhibitor through electrostatic interactions, leading to a more stable and effective protective film.

Table 2: Performance of Benzimidazole Derivatives as Corrosion Inhibitors for Steel in HCl

InhibitorConcentrationInhibition Efficiency (%)Adsorption Isotherm
2-(4-pyridyl)benzimidazole5 mM>95%Langmuir
Substituted Benzimidazoles (Inh I, II, III)200 mg/L94.6% - 96.1%Langmuir
2-(2-Bromophenyl)-1-methyl-1H-benzimidazole1.0 g/L~89% (on Cu-Ni alloy)Physisorption

This table is compiled from data on various benzimidazole derivatives to illustrate their general effectiveness. nih.govacs.orgnottingham.edu.cn

Polymeric Materials and Advanced Functional Materials

The benzimidazole moiety is a valuable building block for the synthesis of advanced functional polymers. nih.gov Its rigid, planar structure and high thermal and chemical stability can impart desirable properties to polymeric materials. The 2-(hydroxymethyl) group on the target compound is a key functional handle for polymerization. It can react with carboxylic acids, isocyanates, or other functional groups to be incorporated into polyesters, polyurethanes, or other polymer backbones. acs.org

Benzimidazole derivatives are used as electron-acceptor units in the synthesis of donor-acceptor type conjugated polymers. researchgate.net These materials are of great interest for applications in organic electronics, such as organic photovoltaics (OPVs) and organic field-effect transistors (OFETs), due to their tunable electronic and optical properties. Furthermore, sustainable methods are being developed for the synthesis of complex benzimidazole-containing structures, such as polyfluoro-pyrimido[1,2-a]benzimidazole derivatives, which highlights their potential in creating novel functional materials through environmentally friendly processes. acs.org

Role in Catalysis (e.g., as Ligands in Asymmetric Catalysis)

In the field of catalysis, the benzimidazole scaffold is primarily used as a ligand to coordinate with transition metals, forming complexes with specific catalytic activities. nih.gov The nitrogen atoms of the imidazole ring serve as excellent donor sites for metal ions such as palladium, rhodium, nickel, and cobalt. researchgate.net

Benzimidazole-containing ligands have been successfully employed in various catalytic reactions, including cross-coupling reactions like Suzuki-Miyaura and direct arylations. researchgate.net The steric and electronic properties of the ligand, which can be tuned by substituents on the benzimidazole ring, play a crucial role in determining the activity and selectivity of the metal catalyst. For instance, palladium complexes bearing benzimidazole-based N-heterocyclic carbene (NHC) ligands show high catalytic activity. researchgate.net

While the direct catalytic role of this compound is not established, its structure is well-suited for it to act as a ligand. The hydroxymethyl group could provide an additional coordination site (forming a bidentate ligand), potentially enhancing the stability and modifying the reactivity of the resulting metal complex. researchgate.net Additionally, iodine-catalyzed reactions have been developed for the synthesis of benzimidazoles, indicating a synergy between iodine and the benzimidazole core that could be explored in catalytic system design. nih.gov

Structure Activity Relationship Sar Studies: General Principles and Methodologies

Principles of SAR in Benzimidazole (B57391) Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a molecule correlates with its biological activity. For benzimidazole derivatives, SAR principles revolve around the idea that the bicyclic, aromatic, and heterocyclic nature of the core allows for interactions with a multitude of biological targets through mechanisms like hydrogen bonding, π–π stacking, and metal ion chelation. mdpi.comresearchgate.net The structural versatility of the benzimidazole ring system permits extensive modifications, enabling the development of derivatives with enhanced potency and selectivity for various therapeutic targets, including enzymes and receptors involved in microbial infections, cancer, and inflammation. researchgate.netrroij.comnih.gov The ultimate goal of SAR is to build a comprehensive model that can predict the biological activity of novel compounds, thereby guiding the rational design of more effective and safer drugs.

Impact of Substituent Position and Nature (N1, C2, C5, C6)

The biological profile of a benzimidazole derivative is profoundly influenced by the type and position of its substituents. The key positions for substitution on the benzimidazole ring are the N1, C2, C5, and C6 atoms. nih.govnih.gov

N1-Position: Substitution at the N1-position often impacts the pharmacokinetic properties of the compound, such as absorption and metabolism. The introduction of various groups, including alkyl, benzyl (B1604629), or other heterocyclic rings, can significantly modulate the compound's interaction with its target. nih.gov For instance, the substitution of a benzyl group at the 1-position has been shown to enhance the anti-inflammatory action of certain benzimidazoles. nih.gov

C2-Position: The C2-position is a frequent site for modification and plays a crucial role in determining the mechanism of action. Substituents at this position can directly engage with the active site of target enzymes or receptors. rroij.com For example, replacing an amino group with a methylene (B1212753) group at the C2 position can lead to a significant reduction in anti-inflammatory activity, highlighting the importance of the specific functional group in the guanidine (B92328) fraction for activity. nih.gov

C5 and C6-Positions: These positions on the benzene (B151609) ring portion of the scaffold are critical for modulating potency and selectivity. The introduction of electron-withdrawing groups (e.g., nitro, halogen) or electron-donating groups (e.g., methyl, amino) at the C5 and/or C6 positions can drastically alter the electronic environment of the entire molecule, thereby influencing its binding affinity to biological targets. nih.govnih.gov Studies have shown that for anti-inflammatory activity, electron-withdrawing groups at the C5 position can sometimes lead to a loss of activity, whereas a nitro group at the same position can result in pronounced activity against certain cyclin-dependent kinases. mdpi.comnih.gov

The following table summarizes the general impact of substitutions at these key positions on the biological activity of benzimidazole derivatives.

PositionNature of SubstituentGeneral Impact on ActivityReference
N1 Alkyl, Benzyl, HeterocyclesModulates pharmacokinetic properties and target interaction. nih.gov
C2 Aryl, Alkyl, Amino, HeterocyclesDirectly influences mechanism of action and binding to target sites. rroij.com
C5/C6 Electron-withdrawing groups (e.g., -NO2, -Cl, -F)Can increase or decrease activity depending on the target; influences potency and selectivity. mdpi.comnih.gov
C5/C6 Electron-donating groups (e.g., -CH3, -NH2)Can enhance activity in some cases, but may lead to loss of activity in others. nih.gov

Specific Influence of Hydroxymethyl Group on SAR

The hydroxymethyl group (-CH2OH) is a small, polar, and neutral substituent that can significantly influence a compound's biological activity through its ability to act as both a hydrogen bond donor and acceptor. While extensive SAR studies specifically detailing the impact of a C2-hydroxymethyl group on benzimidazole activity are not widely published, its role can be inferred from general principles of medicinal chemistry and studies on related structures.

The presence of a hydroxyl group can facilitate strong hydrogen bonding interactions with amino acid residues in the binding pocket of a target protein, potentially leading to increased binding affinity and potency. nih.gov For instance, in a study of 5-substituted-2'-deoxyuridine analogues, the 5-hydroxymethyl derivative showed strong inhibition of herpes simplex virus type 1 replication and good affinity for the viral-encoded pyrimidine (B1678525) deoxyribonucleoside kinase. nih.gov This suggests that the hydroxymethyl group can be a key pharmacophoric feature.

Furthermore, the hydroxymethyl group can serve as a synthetic handle for further molecular modifications. For example, it can be oxidized to an aldehyde, which can then be used to create a variety of other derivatives with potentially different biological activities.

Specific Influence of Iodo Substituent on SAR

The introduction of a halogen atom, such as iodine, at the C5 position of the benzimidazole ring can have a profound impact on the molecule's physicochemical properties and, consequently, its biological activity. Halogen atoms are known to influence factors such as lipophilicity, electronic character, and metabolic stability.

In comparative studies of halogenated compounds, the nature of the halogen can lead to different activities. For example, in a series of benzimidazole derivatives targeting cancer cells, the order of activity for halogen substitution was found to be 4-Br > 4-F > 2-Cl, although iodine was not included in this particular study. researchgate.net In another study on cinmethylin (B129038) analogs, electron-withdrawing groups, including halogens, on the benzene ring were found to confer high herbicidal activity. nih.gov While specific data for 5-iodo-benzimidazoles is scarce, the known effects of halogens on molecular properties suggest that the iodo group in 2-(Hydroxymethyl)-5-iodobenzimidazole likely enhances its lipophilicity and introduces the potential for specific halogen bonding interactions, which could be critical for its biological profile.

The following table illustrates the comparative properties of halogens relevant to SAR.

HalogenElectronegativity (Pauling Scale)Van der Waals Radius (Å)Polarizability (ų)Potential for Halogen Bonding
Fluorine (F) 3.981.470.56Weak
Chlorine (Cl) 3.161.752.18Moderate
Bromine (Br) 2.961.853.05Strong
Iodine (I) 2.661.984.7Very Strong

Computational Approaches in SAR Elucidation

Computational chemistry has become an indispensable tool in modern drug discovery, offering powerful methods to elucidate and predict the SAR of compounds like benzimidazole derivatives. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking provide valuable insights at the molecular level.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. mdpi.com By calculating various molecular descriptors (e.g., physicochemical, electronic, and steric properties), researchers can develop predictive models. scirp.org For benzimidazole derivatives, QSAR models have been successfully used to predict their antimicrobial and antiproliferative activities, identifying key descriptors that govern their efficacy. mdpi.com

Molecular Docking: This computational technique predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), such as a protein or DNA. Docking simulations can reveal the specific interactions, such as hydrogen bonds and hydrophobic contacts, between a benzimidazole derivative and its biological target. This information is invaluable for understanding the molecular basis of its activity and for designing new derivatives with improved binding affinity.

These computational approaches, often used in tandem, accelerate the drug design process by allowing for the virtual screening of large compound libraries and prioritizing the synthesis of the most promising candidates, thereby saving time and resources.

Emerging Research Directions and Future Perspectives for 2 Hydroxymethyl 5 Iodobenzimidazole

Development of Highly Efficient and Sustainable Synthetic Routes

The synthesis of benzimidazole (B57391) derivatives has traditionally involved methods that are often costly, time-consuming, and environmentally detrimental. chemmethod.com Consequently, a major thrust in current research is the development of green and sustainable synthetic methodologies. chemmethod.commdpi.com These approaches prioritize the use of environmentally benign catalysts, solvent-free reaction conditions, and energy-efficient techniques like microwave irradiation. mdpi.comnih.gov

Key areas of advancement include:

Catalyst Innovation: The use of Lewis acids as efficient and greener catalysts is a significant area of exploration. mdpi.com Researchers are investigating the use of various catalysts, such as erbium (III) triflate (Er(OTf)₃) and ammonium (B1175870) chloride, to facilitate the synthesis of benzimidazole derivatives with high yields and shorter reaction times. mdpi.com Metal-free synthesis using acetic acid as a catalyst under microwave heating has also been shown to be an effective and environmentally friendly method. nih.gov

Solvent-Free and Alternative Solvent Systems: To minimize the use of hazardous organic solvents, solvent-free synthesis methods, such as ball milling, are being developed. mdpi.com This technique offers high conversions, shorter reaction times, and a cleaner reaction profile. mdpi.com Additionally, the use of water as a solvent is being explored as a green alternative. mdpi.com

Energy-Efficient Methods: Microwave-assisted synthesis has emerged as a powerful tool, often leading to significantly increased yields and dramatically reduced reaction times compared to conventional heating methods. nih.govorganic-chemistry.org

A comparative analysis of different synthetic approaches for benzimidazole derivatives highlights the advantages of these modern techniques.

Integration of Advanced Automation and High-Throughput Methodologies in Synthesis

To accelerate the discovery and optimization of benzimidazole-based compounds, researchers are increasingly turning to advanced automation and high-throughput synthesis platforms. These technologies enable the rapid generation of large libraries of derivatives for screening and structure-activity relationship (SAR) studies.

Future directions in this area include:

Automated Flow Reactors: Continuous flow processing, facilitated by automated reactors like the H-Cube, offers a safer and more scalable method for key synthetic steps, such as catalytic hydrogenation. acs.org

Robotics and Liquid Handling: The use of robotics for precise reagent dispensing and reaction setup allows for the parallel synthesis of numerous compounds, significantly increasing experimental throughput.

High-Throughput Screening (HTS): The integration of HTS with automated synthesis allows for the rapid biological evaluation of newly synthesized compounds, accelerating the identification of promising drug candidates.

Advanced Spectroscopic Probes for Real-Time Reaction Monitoring

Key spectroscopic tools and their applications include:

In Situ Attenuated Total Reflectance-Infrared (ATR-IR) Spectroscopy: This technique allows for the continuous monitoring of the concentration of reactants and products in a reaction mixture, providing detailed kinetic data. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for structural elucidation and can be used to track the formation of specific isomers and byproducts during a reaction. nih.govresearchgate.net

Mass Spectrometry (MS): Techniques like Gas Chromatography-Mass Spectrometry (GC/MS) and Liquid Chromatography-Mass Spectrometry (LCMS) are essential for identifying and quantifying the components of a reaction mixture, enabling the precise monitoring of reaction completion and purity. nih.govnih.gov

The data obtained from these spectroscopic methods can be used to develop and refine kinetic models of the reaction, leading to more efficient and controlled synthetic procedures.

Predictive Modeling and Machine Learning in Compound Design and Reactivity

The integration of computational tools, particularly machine learning (ML) and artificial intelligence (AI), is revolutionizing the field of drug discovery and materials science. nih.govbohrium.com These approaches are being applied to predict the properties and reactivity of benzimidazole derivatives, guiding the design of new compounds with desired characteristics.

Key applications of predictive modeling and ML include:

Quantitative Structure-Activity Relationship (QSAR) Analysis: ML algorithms are used to build models that correlate the structural features of molecules with their biological activity, enabling the prediction of the potency of new compounds. nih.gov

De Novo Drug Design: Generative models, such as recurrent neural networks, can be trained to design novel molecular structures with a high probability of being active against a specific biological target. acs.org

Toxicity Prediction: ML models are being developed to predict the potential toxicity of new compounds early in the drug discovery process, reducing the risk of late-stage failures. biomedres.us

Reaction Optimization: Predictive models can be used to identify the optimal reaction conditions for the synthesis of a target molecule, minimizing the need for extensive experimental screening.

The use of deep learning, a subfield of ML, is particularly promising due to its ability to learn complex patterns from large datasets and its outperformance of traditional methods in many drug discovery applications. acs.orgbiomedres.us

Exploration of Novel Material Science Applications

While the primary focus of research on 2-(Hydroxymethyl)-5-iodobenzimidazole and its analogues has been in the pharmaceutical arena, there is growing interest in their potential applications in material science. The unique photophysical and electronic properties of benzimidazole derivatives make them attractive candidates for a variety of advanced materials.

Emerging areas of exploration include:

Fluorescent Probes: Benzimidazole-based compounds can exhibit fluorescence, and their emission properties can be sensitive to the presence of specific metal ions. mdpi.com This has led to the development of fluorescent probes for the selective recognition of ions like Co²⁺. mdpi.com

Organic Light-Emitting Diodes (OLEDs): The electronic properties of benzimidazole derivatives are being investigated for their potential use as charge-transporting or emissive materials in OLEDs.

Contrast Agents: The presence of iodine in this compound suggests its potential as a building block for novel iodinated contrast agents used in X-ray imaging. nih.govmdpi.com The development of new, safer, and more effective contrast agents is an active area of research. mdpi.com

The continued exploration of these novel applications is expected to uncover new and valuable uses for this versatile class of compounds.

Q & A

Q. What are the optimal synthetic routes for 2-(Hydroxymethyl)-5-iodobenzimidazole, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step protocols. For example:
  • Step 1 : Iodination of benzimidazole precursors using iodine monochloride (ICl) in acetic acid under controlled temperature (60–80°C) to ensure regioselectivity at the 5-position .
  • Step 2 : Hydroxymethylation via Mannich-type reactions, employing formaldehyde or paraformaldehyde in the presence of a Lewis acid catalyst (e.g., ZnCl₂) to introduce the hydroxymethyl group at the 2-position.
  • Critical Factors : Reaction time, solvent polarity (e.g., DMF vs. THF), and purification methods (e.g., column chromatography vs. recrystallization) significantly affect yield (reported 45–75%) and purity (>95%) .

Q. How can spectroscopic techniques validate the structure of this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Confirm regiochemistry via coupling patterns. For example, the hydroxymethyl proton (-CH₂OH) appears as a triplet (~δ 4.5 ppm) due to coupling with adjacent protons, while the iodine atom deshields nearby aromatic protons .
  • IR Spectroscopy : Detect O-H stretching (~3200–3400 cm⁻¹) and C-I stretching (~500–600 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns consistent with iodine (e.g., m/z 315.01 for C₈H₇IN₂O) .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of iodination in 2-(Hydroxymethyl)benzimidazole derivatives?

  • Methodological Answer : Regioselectivity is governed by electronic and steric factors:
  • Electronic Effects : The hydroxymethyl group at position 2 acts as an electron-donating substituent, directing iodination to the para position (position 5) via resonance stabilization of the transition state .
  • Steric Hindrance : Bulkier substituents at adjacent positions (e.g., methyl groups) may shift iodination to alternative sites, necessitating computational validation (e.g., DFT calculations) to map charge distribution .

Q. How do solvent polarity and pH influence the stability of this compound in aqueous solutions?

  • Methodological Answer :
  • Stability Studies : Conduct accelerated degradation experiments (e.g., 40°C/75% RH) with HPLC monitoring. Polar aprotic solvents (e.g., DMSO) enhance stability by reducing hydrolysis, while acidic conditions (pH < 4) promote cleavage of the hydroxymethyl group .
  • Kinetic Analysis : Use Arrhenius plots to extrapolate shelf-life under standard storage conditions (e.g., -20°C in amber vials) .

Q. What strategies resolve contradictions in reported biological activity data for iodinated benzimidazole derivatives?

  • Methodological Answer :
  • Meta-Analysis : Cross-reference data from PubMed, Scopus, and Web of Science using keywords like "iodobenzimidazole bioactivity" and filter by assay type (e.g., enzymatic vs. cellular) .
  • Experimental Replication : Standardize protocols (e.g., cell lines, incubation times) to isolate variables. For example, discrepancies in IC₅₀ values may arise from differences in ATP concentrations in kinase inhibition assays .

Q. How can computational modeling predict the interaction of this compound with biological targets?

  • Methodological Answer :
  • Docking Simulations : Use software like AutoDock Vina to model binding poses with enzymes (e.g., tyrosine kinases). The iodine atom may participate in halogen bonding with backbone carbonyl groups, while the hydroxymethyl group forms hydrogen bonds .
  • MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to identify critical binding residues .

Data Analysis & Experimental Design

Q. What analytical workflows are recommended for quantifying trace impurities in this compound batches?

  • Methodological Answer :
  • HPLC-DAD/MS : Use a C18 column with gradient elution (acetonitrile/water + 0.1% formic acid) to separate impurities. MS/MS fragmentation identifies structural analogs (e.g., deiodinated byproducts) .
  • QbD Approach : Design experiments using DOE (Design of Experiments) to optimize column temperature, flow rate, and injection volume .

Q. How can researchers address low solubility of this compound in biological assays?

  • Methodological Answer :
  • Co-Solvent Systems : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance aqueous solubility without cytotoxicity .
  • Prodrug Design : Modify the hydroxymethyl group to a phosphate ester for improved solubility, followed by enzymatic activation in situ .

Safety & Compliance

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :
  • PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis steps to avoid inhalation .
  • Waste Disposal : Deactivate iodine-containing waste with sodium thiosulfate before disposal in accordance with EPA guidelines .

Advanced Applications

Q. Can this compound serve as a scaffold for radiopharmaceutical development?

  • Methodological Answer :
  • Radiolabeling : Substitute iodine-127 with iodine-123/124 via isotopic exchange for SPECT/PET imaging. Optimize reaction conditions (e.g., Cu(I)-mediated click chemistry) to achieve >95% radiochemical purity .
  • In Vivo Stability : Assess metabolic degradation in rodent models using LC-MS to identify major metabolites .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.